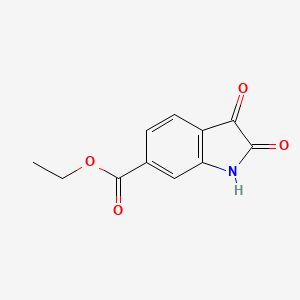

Ethyl 2,3-dioxoindoline-6-carboxylate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2,3-dioxo-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-7-8(5-6)12-10(14)9(7)13/h3-5H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBICCSIPFOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677449 | |

| Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-64-9 | |

| Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of Ethyl 2,3 Dioxoindoline 6 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Core

The benzene (B151609) ring of the indoline core in ethyl 2,3-dioxoindoline-6-carboxylate is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the deactivating acyl group and the electron-withdrawing carboxylate group. Generally, electrophilic substitution on the isatin (B1672199) ring is known to occur at the C-5 and C-7 positions. For the 6-carboxylate derivative, the substitution pattern will be influenced by the interplay of these electronic effects.

Common electrophilic aromatic substitution reactions applicable to the isatin scaffold include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with elemental halogens in the presence of a Lewis acid. Friedel-Crafts acylation and alkylation, though less common due to the deactivated nature of the ring, can be performed under specific conditions.

Nucleophilic Additions to the Carbonyl Centers (C-2 and C-3)

The vicinal carbonyl groups at the C-2 and C-3 positions are highly electrophilic and readily undergo nucleophilic addition reactions. evitachem.com The C-3 carbonyl, being a ketone, is generally more reactive towards nucleophiles than the C-2 amide carbonyl. masterorganicchemistry.com This differential reactivity allows for selective transformations.

A variety of nucleophiles, including organometallic reagents (e.g., Grignard and organolithium reagents), enolates, and heteroatom nucleophiles (e.g., amines, alcohols, thiols), can add to the C-3 carbonyl to form the corresponding tertiary alcohols. ksu.edu.sachemistrysteps.com These addition products can then be further transformed. For example, the Baylis-Hillman reaction of isatin derivatives with acrylates in the presence of a tertiary amine catalyst yields 3-substituted-3-hydroxy-2-oxindoles. acs.org

The C-2 amide carbonyl can also participate in nucleophilic attack, often leading to ring-opening of the indoline system, particularly under harsh reaction conditions or with strong nucleophiles.

Reactions Involving the Ester Functionality (e.g., Hydrolysis, Transesterification, Hydrazinolysis)

The ethyl ester group at the C-6 position offers another site for chemical modification through reactions such as hydrolysis, transesterification, and hydrazinolysis.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis, often referred to as saponification, is typically irreversible and proceeds with the use of a strong base like sodium hydroxide (B78521) or potassium hydroxide. libretexts.org Acid-catalyzed hydrolysis, on the other hand, is a reversible process. libretexts.org

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, treatment with methanol (B129727) and a catalytic amount of sodium methoxide (B1231860) can yield the corresponding methyl ester. mdpi.com

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding acyl hydrazide. mdpi.com This hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles.

Cycloaddition Reactions and Annulation Strategies

The isatin scaffold of this compound can participate in various cycloaddition and annulation reactions to construct more complex polycyclic systems. The electron-deficient nature of the C2-C3 double bond in the enol tautomer or in derived intermediates makes it a good dienophile or dipolarophile.

For instance, isatin-derived intermediates can undergo [3+2] cycloaddition reactions with various 1,3-dipoles to afford spiro-oxindole heterocyclic systems. acs.org The development of asymmetric versions of these reactions has been a significant area of research. acs.org Furthermore, [4+2] cycloaddition (Diels-Alder) reactions can be envisaged where the isatin derivative acts as a dienophile. youtube.com Annulation strategies often involve an initial nucleophilic addition to the C-3 carbonyl followed by an intramolecular cyclization. rsc.org

Rearrangement Reactions and Fragmentations

Under specific reaction conditions, this compound and its derivatives can undergo various rearrangement and fragmentation reactions. One notable rearrangement is the base-catalyzed rearrangement of isatin derivatives to quinoline-4-carboxylic acids, known as the Pfitzinger reaction. This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

Ring expansion reactions have also been reported for isatin derivatives, providing access to larger heterocyclic systems. Fragmentation pathways can be initiated by the cleavage of the N1-C2 or C2-C3 bonds, particularly under mass spectrometric conditions or through specific chemical reactions.

Metal-Mediated and Catalytic Transformations of this compound

Metal catalysts play a crucial role in expanding the synthetic utility of this compound. A variety of transition metals, including palladium, copper, rhodium, and gold, can catalyze a range of transformations.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, can be employed to introduce new carbon-carbon bonds at the aromatic ring, provided a suitable halide is present on the ring. Copper-catalyzed reactions are also prominent, particularly in cycloaddition reactions and the formation of carbon-heteroatom bonds. An example of a metal-mediated transformation is the synthesis of a nintedanib (B1663095) intermediate, which involves the reaction of a methyl 2-oxoindole-6-carboxylate with triethyl orthobenzoate and acetic anhydride. google.com

Below is a table summarizing some of the key reactions discussed:

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Addition | Grignard Reagents (RMgX), then H₃O⁺ | 3-Alkyl-3-hydroxy-2-oxindoles |

| Hydrolysis (Basic) | NaOH or KOH, H₂O, heat | 2,3-Dioxoindoline-6-carboxylic acid |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | Ethyl group is replaced by R' group |

| Hydrazinolysis | NH₂NH₂·H₂O, heat | 2,3-Dioxoindoline-6-carbohydrazide |

| Pfitzinger Reaction | Carbonyl compound with α-methylene, Base | Substituted quinoline-4-carboxylic acid |

Design, Synthesis, and Exploration of Ethyl 2,3 Dioxoindoline 6 Carboxylate Derivatives and Analogues

Structural Modification Strategies for Diversification and Scaffold Elaboration

The chemical architecture of ethyl 2,3-dioxoindoline-6-carboxylate offers multiple sites for structural modification, enabling the generation of a diverse range of derivatives. Key strategies focus on the aromatic ring, the indoline (B122111) nitrogen, and the C2 and C3 carbonyl groups. ijrrjournal.com

The aromatic ring (A) can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation, which typically occur at the 5-position due to the directing effects of the parent ring system. researchgate.net The introduction of electron-withdrawing or electron-donating groups on this ring can significantly influence the electronic properties and, consequently, the biological activity of the molecule. ijrrjournal.com

The indoline nitrogen (ring B) is a common site for N-alkylation and N-acylation. These modifications can alter the lipophilicity, steric profile, and hydrogen-bonding capacity of the molecule, which are critical for its interaction with biological targets. ijrrjournal.com

The carbonyl groups at the C2 and C3 positions are highly reactive and central to many derivatization strategies. The C3 carbonyl is particularly susceptible to nucleophilic attack and condensation reactions, allowing for the introduction of a wide array of substituents. ijrrjournal.com

Isosteric and Bioisosteric Replacements in Derivative Design

Isosteric and bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. This approach involves the substitution of an atom or a group of atoms with another that has similar steric and electronic characteristics. nih.gov For the this compound scaffold, this can involve several modifications.

The carboxylic acid ester can be replaced with other functional groups that mimic its size, shape, and electronic influence but offer improved metabolic stability or pharmacokinetic profiles. While specific examples for the 6-carboxylate are not extensively documented, the principles of bioisosteric replacement for carboxylic acids are well-established and include groups like tetrazoles, hydroxamic acids, and sulfonamides.

Furthermore, the indole (B1671886) ring itself can be a subject of bioisosteric replacement. For instance, replacing the indole core with other heterocyclic systems like benzimidazoles can lead to novel compounds with altered biological activities. nih.gov This strategy aims to retain the key pharmacophoric features while exploring new chemical space.

Combinatorial Library Synthesis Based on the Indoline-2,3-dione Scaffold

The versatility of the indoline-2,3-dione scaffold makes it an ideal candidate for combinatorial library synthesis, a technique used to rapidly generate a large number of diverse compounds. While specific libraries based on this compound are not extensively reported, the general principles are applicable.

The synthesis of such libraries often involves a multi-component reaction approach, where different building blocks are combined in a systematic manner. For the isatin (B1672199) scaffold, this could involve reacting a set of substituted isatins with a variety of aldehydes and amines in a one-pot reaction to produce a library of spiro-oxindoles or other complex heterocyclic systems. The reactivity of the C3 carbonyl group is frequently exploited in these synthetic schemes.

These libraries can then be screened for biological activity, allowing for the rapid identification of lead compounds and the exploration of structure-activity relationships.

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For derivatives of this compound, SAR studies focus on how different structural modifications impact their biological activity.

Positional Substitution Effects on Reactivity and Biological Interactions

The position of substituents on the aromatic ring of the indoline-2,3-dione core has a profound effect on the biological activity. For example, in a series of isatin-based Schiff bases tested for antimycobacterial activity, the presence and position of electron-withdrawing groups on the aromatic ring were found to be critical for their inhibitory potency. researchgate.net

Similarly, in a study of cyclohexenone derivatives synthesized from chalcones, compounds bearing electron-withdrawing groups like nitro (NO2) and chloro (Cl) exhibited enhanced antibacterial activity. chemmethod.com This suggests that the electronic properties of the aromatic ring play a significant role in the interaction of these compounds with their biological targets.

| Compound | Substituent | Biological Activity | Reference |

|---|---|---|---|

| Isatin-based Schiff Base | Electron-withdrawing group at C5 | Enhanced antimycobacterial activity | researchgate.net |

| Cyclohexenone derivative | Nitro or Chloro group | Good antibacterial activity | chemmethod.com |

N-Alkylation and Acylation Strategies on the Indoline Nitrogen

Modification of the indoline nitrogen is a common strategy to modulate the pharmacological properties of isatin derivatives. N-alkylation, for instance, can be achieved by reacting the parent isatin with an alkyl halide in the presence of a base. mdpi.com This modification can influence the compound's lipophilicity and its ability to act as a hydrogen bond donor.

| Parent Compound | N-Substitution | Resulting Compound/Effect | Reference |

|---|---|---|---|

| Ethyl indol-2-carboxylate | Allyl bromide | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |

| Ethyl indol-2-carboxylate | Benzyl bromide | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |

| Isatin derivative | Specific N-substitutions | Anticonvulsant activity | ijrrjournal.com |

Modification of the C-2 and C-3 Carbonyl Groups

The C2 and C3 carbonyl groups of the indoline-2,3-dione core are key to its reactivity and offer numerous possibilities for structural modification. The C3 carbonyl, in particular, readily undergoes condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds. ijrrjournal.com

For example, reaction with hydrazines can lead to the formation of hydrazones, which can serve as intermediates for the synthesis of more complex heterocyclic systems. nih.gov The C2 carbonyl can also be modified, for instance, through O-alkylation under specific conditions to form O-alkylated regioisomers. researchgate.net

The modification of these carbonyl groups is a cornerstone of the design of nonpeptidic inhibitors of viral proteases, where the C2 carbonyl is envisioned to interact with the active site cysteine of the enzyme. researchgate.net

| Reaction | Reagent | Product Type | Reference |

|---|---|---|---|

| Condensation at C3 | Hydrazine (B178648) | Hydrazone | nih.gov |

| O-alkylation at C2 | Alkyl halide with silver salt | O-alkylated regioisomer | researchgate.net |

Stereochemical Aspects in Derivative Design and Synthesis

The inherent chirality of many biologically active molecules necessitates a profound understanding and control of stereochemistry during the synthesis of novel derivatives of this compound. The creation of specific stereoisomers is often paramount to achieving the desired pharmacological effect, as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities. In the context of derivatives of this compound, the primary focus of stereochemical control lies in the reactions at the C3-carbonyl group, which frequently serves as an electrophilic center for the construction of spirocyclic systems. These reactions can generate one or more stereocenters, leading to the formation of complex three-dimensional structures.

The design of synthetic routes that afford high levels of diastereoselectivity and/or enantioselectivity is a cornerstone of modern medicinal chemistry. For derivatives of the this compound scaffold, this is most prominently achieved through catalytic asymmetric reactions. These methods employ chiral catalysts, such as metal complexes or small organic molecules (organocatalysts), to create a chiral environment that favors the formation of one stereoisomer over others.

A particularly fruitful strategy for introducing stereocenters with high control is the [3+2] cycloaddition reaction. This reaction, involving an isatin-derived substrate and a 1,3-dipole, is a powerful tool for constructing five-membered heterocyclic rings, such as pyrrolidines, spiro-fused to the oxindole (B195798) core. The stereochemical outcome of these cycloadditions can be influenced by the nature of the reactants, the catalyst, and the reaction conditions.

In many instances, the inherent structural features of the reactants in a [3+2] cycloaddition reaction can lead to a high degree of diastereoselectivity. The reaction of an azomethine ylide, generated in situ from an amino acid and an isatin derivative, with a suitable dipolarophile can result in the preferential formation of one diastereomer. This selectivity is often governed by steric and electronic factors that dictate the most favorable transition state geometry.

For example, the three-component reaction of isatins, an amino acid, and a dipolarophile can generate multiple new stereocenters with a high degree of control. The relative configuration of these centers is determined during the cycloaddition step.

Table 1: Diastereoselective Synthesis of Dispirooxindoles via [3+2] Cycloaddition

| Entry | Isatin Derivative | Dipolarophile | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-methylisatin | (E)-3-phenacylideneoxindole | Ethanol | 85 | >95:5 |

| 2 | 5-Fluoroisatin | (E)-3-phenacylideneoxindole | Ethanol | 88 | >95:5 |

| 3 | 5-Chloroisatin | (E)-3-phenacylideneoxindole | Ethanol | 92 | >95:5 |

| 4 | 5-Bromoisatin | (E)-3-phenacylideneoxindole | Ethanol | 91 | >95:5 |

This table presents representative data on the diastereoselective synthesis of spirooxindole derivatives, illustrating the high degree of stereochemical control achievable in cycloaddition reactions of isatin-based compounds.

To achieve control over the absolute stereochemistry and produce a single enantiomer, chiral catalysts are employed. Both chiral metal complexes and organocatalysts have proven effective in the synthesis of enantiomerically enriched spirooxindoles.

Chiral dirhodium(II) carboxylates, for instance, are powerful catalysts for a variety of transformations, including carbene and nitrene transfer reactions. nih.gov The chiral ligands on the rhodium center create a defined chiral space that can effectively discriminate between different approaches of the substrate, leading to high enantioselectivity. nih.gov

Organocatalysis, which utilizes small chiral organic molecules to catalyze reactions, has emerged as a powerful alternative to metal-based catalysis. Chiral amines, phosphoric acids, and other organocatalysts can activate substrates in a stereocontrolled manner, facilitating the enantioselective formation of complex molecules.

A notable example is the use of chiral N,N'-dioxide-metal complexes in catalyzing 1,3-dipolar cycloaddition reactions. These catalysts can effectively control the facial selectivity of the approach of the dipole to the dipolarophile, resulting in high enantiomeric excesses.

Table 2: Enantioselective [3+2] Cycloaddition for the Synthesis of Spiro[isoxazoline-3,3'-oxindoles]

| Entry | Catalyst | Dipolarophile | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chiral N,N'-Dioxide-Ni(II) Complex | (E)-3-(4-Chlorobenzylidene)indolin-2-one | 65 | 99 |

| 2 | Chiral N,N'-Dioxide-Ni(II) Complex | (E)-3-(4-Methylbenzylidene)indolin-2-one | 58 | 98 |

| 3 | Chiral N,N'-Dioxide-Ni(II) Complex | (E)-3-(2-Chlorobenzylidene)indolin-2-one | 62 | 97 |

| 4 | Chiral N,N'-Dioxide-Ni(II) Complex | (E)-3-Benzylideneindolin-2-one | 55 | 96 |

This table showcases the application of a chiral catalyst in achieving high enantioselectivity in the synthesis of spirooxindole derivatives. While not performed directly on this compound, the data illustrates the potential for asymmetric catalysis in this class of compounds.

The principles of stereoselective synthesis, particularly through diastereoselective reactions and enantioselective catalysis, are fundamental to the design and creation of novel derivatives of this compound. The ability to control the three-dimensional arrangement of atoms is a critical factor in developing compounds with optimized biological activity. Future research in this area will undoubtedly focus on the application of these principles to the specific this compound scaffold to explore the full potential of its derivatives.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2,3 Dioxoindoline 6 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis (e.g., 1D and 2D NMR, NOESY, DEPT)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of ethyl 2,3-dioxoindoline-6-carboxylate in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the ethyl group is expected to present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring will appear as multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants determined by the substitution pattern. The N-H proton of the indole (B1671886) nucleus typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows distinct signals for each unique carbon atom. The carbonyl carbons of the dione (B5365651) and the ester functional groups are readily identified by their characteristic downfield shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ carbons, confirming the assignments for the ethyl group and the aromatic methine carbons. For instance, in related ethyl carboxylate derivatives, the methyl and methylene carbons of the ethyl group appear at distinct upfield locations. chemmethod.com

Two-dimensional (2D) NMR techniques provide deeper insights. Correlation Spectroscopy (COSY) would reveal the coupling between the methyl and methylene protons of the ethyl group. Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of protons, which can help in conformational analysis, such as the orientation of the ethyl carboxylate group relative to the planar isatin (B1672199) core. Diffusion Ordered Spectroscopy (DOSY) can be employed to analyze the hydrodynamic size of the molecule in solution. rsc.org

For derivatives, NMR is essential for confirming the site of substitution. For example, N-alkylation would result in the disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for the functional groups and data from analogous compounds.

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Ethyl -CH₃ | ¹H NMR | 1.2 - 1.4 (triplet) | Coupled to the -CH₂- protons. |

| Ethyl -CH₂- | ¹H NMR | 4.1 - 4.4 (quartet) | Coupled to the -CH₃ protons. |

| Aromatic H | ¹H NMR | 7.0 - 8.0 (multiplets) | Specific shifts depend on exact position relative to substituents. |

| Indole N-H | ¹H NMR | ~11.0 (broad singlet) | Chemical shift is solvent-dependent. |

| Ethyl -CH₃ | ¹³C NMR | ~14 | |

| Ethyl -CH₂- | ¹³C NMR | ~60 | |

| Aromatic C | ¹³C NMR | 110 - 140 | |

| C-6 (attached to ester) | ¹³C NMR | ~130 | |

| Ester C=O | ¹³C NMR | 165 - 170 | |

| Dione C=O (C2, C3) | ¹³C NMR | 170 - 185 | Two distinct signals are possible. |

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Planarity Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles.

The core isatin (1H-indole-2,3-dione) scaffold is known to be essentially planar. nih.gov X-ray analysis would confirm the planarity of this fused ring system in the title compound. A key structural aspect to be determined is the conformation of the ethyl carboxylate substituent at the C-6 position, specifically its orientation relative to the plane of the indole ring.

Crystal structure analysis also reveals the details of intermolecular interactions that govern the crystal packing. For isatin derivatives, hydrogen bonding is a dominant interaction. It is expected that the N-H group of one molecule will act as a hydrogen bond donor to a carbonyl oxygen atom of a neighboring molecule, often leading to the formation of hydrogen-bonded dimers or chains. researchgate.net The packing arrangement is crucial for understanding the physical properties of the solid material. In the crystal structure of a related spiro-isatin derivative containing an ethyl carboxylate group, molecules were linked by N-H···O and C-H···O intermolecular hydrogen bonds, forming a three-dimensional network. researchgate.net

Table 2: Representative Crystallographic Data for an Isatin Derivative Note: Data from a related compound, ethyl 2′′,3-dioxo-7′,7a′-dihydro-1′H,3H,3′H-dispiro[benzo[b]thiophene-2,6′-pyrrolo[1,2-c]thiazole-5′,3′′-indoline]-7′-carboxylate, is provided for illustrative purposes. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 11.8894 (5) |

| b (Å) | 10.2181 (4) |

| c (Å) | 17.5044 (8) |

| β (°) | 97.991 (2) |

| Volume (ų) | 2105.91 (15) |

| Z | 4 |

| Key Interactions | N-H···O, C-H···O, C-H···N hydrogen bonds |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound. aip.org

The FT-IR spectrum is expected to show several characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a band in the region of 3200-3450 cm⁻¹. The precise position and shape of this band are sensitive to hydrogen bonding; strong intermolecular N-H···O bonding would shift this band to a lower wavenumber (a red shift). nih.gov

The molecule possesses three carbonyl groups, which will give rise to strong C=O stretching bands in the region of 1650-1750 cm⁻¹. The two ketone groups of the isatin core and the ester carbonyl are expected to have distinct frequencies. Typically, the C3-ketone absorbs at a lower frequency than the C2-amide carbonyl. The ester carbonyl will also have a characteristic absorption in this region. Additionally, a strong band corresponding to the C-O stretching of the ester group would be visible around 1200-1300 cm⁻¹.

Raman spectroscopy provides complementary information. While C=O stretches are strong in the IR, aromatic C=C stretching vibrations are often more prominent in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ range. The combination of IR and Raman spectra allows for a more complete vibrational assignment. researchgate.netnih.gov

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Note: Predicted values based on data for isatin and related ester compounds. chemmethod.comaip.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | 3200 - 3450 |

| C-H Stretch | Aromatic/Aliphatic | 2850 - 3100 |

| C=O Stretch | Ester | ~1720 - 1740 |

| C=O Stretch | Amide (C2) | ~1700 - 1720 |

| C=O Stretch | Ketone (C3) | ~1680 - 1700 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-O Stretch | Ester | 1200 - 1300 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of this compound. evitachem.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₁₁H₉NO₄). nih.gov

Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a "fingerprint" spectrum that is useful for structural elucidation. The molecular ion peak ([M]⁺˙) would be observed at an m/z corresponding to the molecular weight (219.19 g/mol ). nih.gov The fragmentation pattern of isatin derivatives is influenced by the stability of the resulting ions and neutral losses. researchgate.netresearchgate.net

A plausible fragmentation pathway for this compound could involve:

Loss of an ethoxy radical (-•OCH₂CH₃): This alpha-cleavage relative to the ester carbonyl would lead to a prominent acylium ion. youtube.com

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene from the ethyl group, resulting in a carboxylic acid radical cation. youtube.com

Loss of carbon monoxide (CO): The isatin core is known to readily lose one or both of the dione carbonyls as CO.

Loss of the entire ester group: Cleavage could result in the loss of the -COOEt group.

Softer ionization techniques like Electrospray Ionization (ESI) or DART can be used to observe the protonated molecule [M+H]⁺ with minimal fragmentation, which is particularly useful for confirming molecular weight. nih.govwvu.edu

Table 4: Predicted Mass Spectrometry Fragments for this compound Note: Based on the molecular formula C₁₁H₉NO₄ (MW = 219.19).

| m/z Value | Proposed Fragment | Formula of Fragment | Notes |

|---|---|---|---|

| 219 | [M]⁺˙ | [C₁₁H₉NO₄]⁺˙ | Molecular Ion |

| 191 | [M - CO]⁺˙ | [C₁₀H₉NO₃]⁺˙ | Loss of carbon monoxide |

| 174 | [M - OCH₂CH₃]⁺ | [C₁₀H₇NO₃]⁺ | Loss of ethoxy radical |

| 146 | [M - COOEt]⁺ | [C₉H₆NO₂]⁺ | Loss of the ethyl carboxylate group |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Derivatives

This compound is itself an achiral molecule and therefore does not exhibit optical activity. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are vital for the stereochemical analysis of its chiral derivatives.

Chirality is often introduced in isatin derivatives at the C3 position. For example, the reaction of isatins with amino acids can produce chiral spiro-oxindole derivatives. nih.gov For these chiral molecules, CD spectroscopy is a powerful tool for assigning the absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique signature for a specific enantiomer. The spectrum of one enantiomer will be a mirror image of the other. chiralabsxl.com

The absolute stereochemistry of a new chiral isatin derivative can be determined by comparing its experimental CD spectrum to that of a structurally analogous compound whose absolute configuration has been definitively established, for instance, by X-ray crystallography. chiralabsxl.com This comparative approach allows for the assignment of R or S configuration to the newly synthesized compound. Theoretical calculations can also be used to predict the CD spectrum for a given stereoisomer, which can then be matched with the experimental data.

Biological and Biochemical Activity of Ethyl 2,3 Dioxoindoline 6 Carboxylate and Its Analogues Excluding Human Clinical Data

In Vitro Enzyme Inhibition and Activation Studies (Focus on Molecular Mechanisms)

Analogues of Ethyl 2,3-dioxoindoline-6-carboxylate, characterized by the isatin (B1672199) core, have been extensively studied as inhibitors of various enzymes. The molecular mechanism often involves the interaction of the isatin ring with the active sites of these enzymes, leading to modulation of their catalytic function.

The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Numerous studies have identified N-substituted isatin derivatives as potent inhibitors of this enzyme. nih.gov The inhibitory mechanism is based on the isatin scaffold providing a good starting point for binding within the highly conserved active site of the protease. nih.gov

Structure-activity relationship (SAR) studies have revealed key structural features for potent inhibition. A carboxamide group at the C-5 position of the isatin ring is often essential for activity, while the N-1 position can accommodate various aromatic substitutions to enhance potency. nih.gov For example, N-substituted isatin compounds have been identified with IC₅₀ values in the nanomolar range. nih.gov One of the most potent compounds, a derivative with a carboxamide substitution at C-5 and an aromatic group at N-1, demonstrated an IC₅₀ of 45 nM against SARS-CoV-2 3CLpro. nih.gov Further optimization using click chemistry to generate 1,2,3-triazole-containing isatin derivatives has produced inhibitors with IC₅₀ values as low as 0.44 µM. nih.gov Molecular docking studies suggest these compounds bind within the enzyme's active site, interacting with key residues. nih.govfigshare.comresearchgate.net

Table 1: In Vitro Inhibitory Activity of Isatin Analogues against SARS-CoV-2 3CLpro

| Compound Class | Specific Analogue | IC₅₀ (nM) | Reference |

| N-substituted Isatin | Compound 26 | 45 | nih.gov |

| N-substituted Isatin | --- | 47 | nih.gov |

| N-substituted Isatin | --- | 53 | nih.gov |

| 1,2,3-Triazole Isatin | D1N8 | 440 | nih.gov |

| 1,2,3-Triazole Isatin | D1N52 | 530 | nih.gov |

| Isatin-Oxidiazole Hybrid | Compound A2 | Not specified (Docking Score: -11.22 kcal/mol) | figshare.comresearchgate.net |

| Isatin-Oxidiazole Hybrid | Compound A4 | Not specified (Docking Score: -11.15 kcal/mol) | figshare.comresearchgate.net |

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is linked to various diseases. Isatin derivatives have emerged as effective modulators of PTPs, including Shp1, Shp2, PTP1B, and CDC25B.

A series of 2,3-dioxoindolin-N-phenylacetamide derivatives were found to inhibit both CDC25B and PTP1B enzymes. scielo.br One analogue, 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-bromophenyl)acetamide, displayed significant inhibitory activity against CDC25B and PTP1B with IC₅₀ values of 3.87 µM and 2.98 µM, respectively. scielo.br Other research has focused on the oxindole (B195798) scaffold for developing selective inhibitors. Isatin-hydrazones were identified as promising inhibitors of Shp2 and Shp1, with one compound showing an IC₅₀ of 0.8 μM against Shp2. acs.orgnih.gov More recently, isatin derivatives have been specifically designed as fluorescent inhibitors of SHP1, with a lead compound demonstrating an IC₅₀ of 11 µM, providing tools for studying the enzyme's biology. doi.org

Table 2: In Vitro Inhibitory Activity of Isatin Analogues against Protein Tyrosine Phosphatases

| Compound Class | Target PTP | IC₅₀ (µM) | Reference |

| 2,3-Dioxoindolin-N-phenylacetamide | CDC25B | 3.87 | scielo.br |

| 2,3-Dioxoindolin-N-phenylacetamide | PTP1B | 2.98 | scielo.br |

| Isatin-Hydrazone | Shp2 | 0.8 | nih.gov |

| Isatin-Hydrazone | Shp1 | Not specified | nih.gov |

| Fluorescent Isatin Derivative | SHP1 | 11 | doi.org |

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Various isatin-based hybrids have shown potent α-glucosidase inhibitory activity, often significantly exceeding that of the standard drug, acarbose.

One study on a series of N-phenoxyethylisatin hydrazones identified a compound with a chlorine substitution as the most potent inhibitor, exhibiting an IC₅₀ value of 3.64 ± 0.13 μM. nih.gov This was substantially more active than acarbose (IC₅₀ = 873.34 ± 1.67 μM). nih.gov Another class of isoxazolidine-isatin hybrids also demonstrated dual inhibition of α-amylase and α-glucosidase; the most effective compound against α-glucosidase had an IC₅₀ of 65.1 ± 3.11 μM. nih.gov Kinetic studies revealed that this potent derivative acts as a competitive inhibitor of the enzyme. nih.gov Isatin-based Schiff bases have also been identified as powerful α-glucosidase inhibitors, with several analogues showing IC₅₀ values in the low single-digit micromolar range. acs.org

Table 3: In Vitro Inhibitory Activity of Isatin Analogues against α-Glucosidase

| Compound Class | Specific Analogue | IC₅₀ (µM) | Reference |

| N-phenoxyethylisatin hydrazone | Compound 1e (R=Cl) | 3.64 ± 0.13 | nih.gov |

| N-phenoxyethylisatin hydrazone | Compound 1b (R=H) | 4.29 ± 0.13 | nih.gov |

| Isoxazolidine-isatin hybrid | Compound 5d | 65.1 ± 3.11 | nih.gov |

| Isoxazolidine-isatin hybrid | Compound 5h | 85.16 ± 4.25 | nih.gov |

| Isatin Schiff base | Compound 12 | 2.2 ± 0.25 | acs.org |

| Isatin Schiff base | Compound 20 | 3.0 ± 0.15 | acs.org |

| Acarbose (Standard) | --- | 873.34 ± 1.67 | nih.gov |

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects (Cellular Mechanisms)

The isatin scaffold is a common feature in compounds designed for anticancer activity. Cell-based assays have demonstrated that various derivatives of this compound exhibit significant cytotoxicity and antiproliferative effects against a range of human cancer cell lines.

N-1,2,3-triazole–isatin hybrids have shown high cytotoxic activity against colon (SW480), lung (A549), and breast (MCF7, MDA-MB-231) cancer cells, with potencies up to one order of magnitude greater than cisplatin. nih.gov Similarly, a series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides were tested against the MCF-7 breast cancer cell line, with the most potent compound, featuring an n-butyl substitution on the isatin nitrogen, showing an IC₅₀ of 8.38 ± 0.62 µM. mdpi.com

The mechanism of action often involves the induction of apoptosis. For instance, novel halogenated isatin derivatives demonstrated strong anticancer activity against MCF-7 cells (IC₅₀ ≈ 18 µM) and were found to induce apoptosis through the intrinsic mitochondrial pathway. benthamdirect.com Some isatin derivatives are also capable of inducing necroptosis, a form of programmed necrosis, in non-small cell lung cancer cells. egasmoniz.com.pt Furthermore, certain isatin-based heterocyclic compounds have shown efficacy against cancer cell lines that are resistant to apoptosis. nih.gov

Table 4: Cytotoxicity and Antiproliferative Effects of Isatin Analogues on Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Imidazo[2,1-b]thiazole-Isatin | MCF-7 | Breast | 8.38 ± 0.62 | mdpi.com |

| Imidazo[2,1-b]thiazole-Isatin | MCF-7 | Breast | 11.50 ± 0.52 | mdpi.com |

| Halogenated Isatin | MCF-7 | Breast | 18.13 | benthamdirect.com |

| Halogenated Isatin | SKNMC | Neuroblastoma | >50 | benthamdirect.com |

| 7-Deazapurine-Isatin Hybrid | HeLa | Cervical | 1.98 ± 0.1 | nih.gov |

| 7-Deazapurine-Isatin Hybrid | MDA-MB-231 | Breast | 2.48 ± 0.1 | nih.gov |

| 7-Deazapurine-Isatin Hybrid | MCF-7 | Breast | 5.93 ± 0.3 | nih.gov |

| 7-Deazapurine-Isatin Hybrid | HepG2 | Liver | 6.11 ± 0.4 | nih.gov |

| N-1,2,3-triazole-Isatin Hybrid | SW480 | Colon | High Activity (not specified) | nih.gov |

| N-1,2,3-triazole-Isatin Hybrid | A549 | Lung | High Activity (not specified) | nih.gov |

Receptor Binding Affinity and Ligand-Target Interactions (Molecular Level Studies)

Beyond enzyme inhibition, isatin analogues engage in specific molecular interactions with other biological targets, including nucleic acids and receptors. These ligand-target interactions are fundamental to their broader pharmacological profiles.

A series of novel s-triazine-isatin hybrids were investigated for their ability to bind to DNA. nih.gov Using UV-vis absorption spectroscopy, these compounds demonstrated strong binding affinity for salmon sperm DNA, primarily through groove-binding modes. nih.gov The calculated binding constants (Kₑ) were in the range of 10⁴ to 10⁵ M⁻¹, indicating a strong interaction. nih.gov Molecular docking studies further supported these findings, with a trifluoromethyl-substituted derivative showing the highest predicted binding affinity. nih.gov

In another study, newly synthesized isatin–hydrazide conjugates were identified as potential degraders of the estrogen receptor α (ERα), a key target in breast cancer therapy. frontiersin.org Molecular docking was used to predict the binding affinities of these compounds with the ERα protein, highlighting the importance of hydrophobic interactions between the isatin core and residues within the receptor's binding site. frontiersin.org Furthermore, isatin itself has been shown to act as a modulator of protein-protein interactions, capable of enhancing the binding affinity between protein partners like ferrochelatase and adrenodoxin reductase. nih.gov

Modulatory Effects on Cellular Signaling Pathways (e.g., Kinase Inhibition, Pathway Activation/Inhibition in vitro)

Derivatives of isatin are potent modulators of intracellular signaling pathways, often through the inhibition of various protein kinases that are critical for cell growth, proliferation, and survival.

Several isatin derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs). Isatin-hydrazones were found to inhibit multiple RTKs, including cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2), with IC₅₀ values in the sub-micromolar range. mdpi.com Specifically, an imidazo[2,1-b]thiazole-isatin hybrid was a potent inhibitor of VEGFR-2 with an IC₅₀ of 0.33 µM, thereby blocking a key pathway in angiogenesis. mdpi.com The inhibition of kinases like Glycogen Synthase Kinase 3 (GSK-3) by isatin conjugates has also been suggested as a mechanism for their anticancer effects. scielo.br

Beyond direct kinase inhibition, isatin analogues can affect broader signaling cascades. Tricyclic isatin oximes were shown to inhibit the lipopolysaccharide (LPS)-induced activation of the nuclear factor-κB (NF-κB) and activating protein 1 (AP-1) pathways in monocytic cells, key regulators of inflammation. nih.govresearchgate.netmdpi.com Additionally, the pro-apoptotic effects of some isatin derivatives are mediated by their influence on signaling pathways that control cell death. Halogenated isatins, for example, induce apoptosis through the intrinsic mitochondrial pathway, which involves the modulation of oxidative stress and the balance of pro- and anti-apoptotic proteins. benthamdirect.com

Preclinical In Vivo Studies in Animal Models (Pharmacodynamic Aspects)

The in vivo pharmacodynamic properties of this compound and its analogues have been investigated in various animal models to elucidate their biological effects and mechanisms of action. These studies have primarily focused on the central nervous system (CNS), revealing significant sedative-hypnotic and anticonvulsant activities.

Assessment of Bioavailability and Distribution in Animal Systems

Detailed pharmacokinetic studies, including bioavailability and tissue distribution, for this compound are not extensively documented in publicly available literature. However, research on the parent compound, isatin, and its derivatives provides some insight into the potential behavior of this class of molecules in vivo.

Isatin is an endogenous compound that can cross the blood-brain barrier ijpbs.com. Studies in rats have shown a distinct regional distribution of isatin in the brain and other tissues, with the highest concentrations found in the hippocampus. Exogenous administration of isatin to rats leads to a significant increase in its brain levels. Furthermore, certain isatin-based derivatives are noted for their ability to penetrate the blood-brain barrier effectively nih.gov. The lipophilicity of isatin derivatives, which can be modified by substitutions on the isatin nucleus, is a key factor in their ability to cross the blood-brain barrier and exert effects on the central nervous system. For instance, the addition of a lipophilic group at the C-3 position of the isatin structure has been shown to enhance the inhibition of monoamine oxidase B (MAO-B), a target within the CNS nih.gov.

While specific data for this compound is lacking, the general characteristics of isatin analogues suggest that it is likely to be orally bioavailable and capable of reaching the central nervous system to exert its pharmacological effects.

Table 1: General Pharmacokinetic Profile of Isatin and its Analogues in Animal Models This table is a generalized representation based on available data for the isatin class of compounds and not specific to this compound.

| Parameter | Observation | Animal Model |

| Blood-Brain Barrier Permeability | Capable of crossing the BBB | Rats |

| Brain Distribution | Heterogeneous, with higher concentrations in specific regions like the hippocampus | Rats |

| Factors Influencing Distribution | Lipophilicity of the derivative | General |

Mechanistic Studies of Biological Response in Animal Models (e.g., Sedative-Hypnotic Activity in Mice)

A significant body of preclinical research has focused on the sedative-hypnotic and anticonvulsant activities of isatin derivatives in murine models. These studies often utilize the potentiation of pentobarbitone-induced narcosis as a measure of sedative-hypnotic effect.

Several novel isatin derivatives have demonstrated the ability to significantly prolong the duration of sleep induced by pentobarbital in mice nih.govresearchgate.net. For example, a series of 3-(2-benzoylhydrazono)-[substituted amino]-2-oxoindoline-5-carboxamides and 3-(2-(3-aminobenzoyl)hydrazono)-[substituted amino]2-oxoindoline-5-carboximides, derived from ethyl 2,3-dioxoindoline-5-carboxylate, were synthesized and evaluated for their sedative-hypnotic activity. Certain compounds within this series showed promising activity, comparable to the standard drug diazepam, by potentiating pentobarbitone-induced narcosis ijpbs.com. Another study on novel isatin ketals found that dioxolane ketals were more potent than dioxane ketals in inducing sedative-hypnotic states, causing up to a three-fold increase in pentobarbital-induced sleep time nih.govresearchgate.net. These compounds also demonstrated a reduction in spontaneous locomotor activity, further confirming their sedative properties nih.govresearchgate.net.

The proposed mechanisms underlying the sedative-hypnotic effects of isatin and its analogues involve modulation of the central nervous system. One of the key mechanisms is believed to be the inhibition of the enzyme monoamine oxidase B (MAO-B) in the brain mdpi.comresearchgate.net. Isatin itself is a known endogenous inhibitor of MAO-B, and its inhibition can lead to an increase in the levels of certain neurotransmitters, which may contribute to its CNS effects acs.org. Additionally, isatin and its derivatives are thought to interact with the benzodiazepine receptors associated with the ligand-gated ion channel receptor γ-aminobutyric acid (GABA) mdpi.com. The GABAergic system is the primary inhibitory neurotransmitter system in the CNS, and its potentiation is a common mechanism for sedative-hypnotic drugs. Some isatin derivatives have been reported to enhance antiepileptic activity by significantly elevating GABA levels in the brain researchgate.net.

Table 2: Sedative-Hypnotic Activity of Isatin Analogues in Mice This table presents a summary of findings from various studies on different isatin analogues.

| Isatin Analogue Class | Animal Model | Assay | Observed Effect | Proposed Mechanism |

| 3-substituted-2-oxoindoline-5-carboxamides | Swiss albino mice | Potentiation of pentobarbitone-induced narcosis | Moderate to potent sedative-hypnotic activity | Not specified |

| Isatin ketals (dioxolanes and dioxanes) | Mice | Potentiation of pentobarbital hypnosis, locomotor activity | Up to 3-fold increase in hypnosis, decreased locomotor activity | CNS depression |

| 5′-4-Alkyl/aryl-1H-1,2,3-triazole derivatives | Mice | Pentobarbital-induced sleep assay | Increased duration of hypnosis | µ-Opioid agonism |

Target Engagement in Animal Models

Direct in vivo target engagement studies for this compound demonstrating a direct link to its sedative-hypnotic activity are limited. However, studies on isatin and its analogues provide indirect evidence of target engagement in animal models.

The role of MAO-B inhibition as a mechanism of action for the CNS effects of isatin has been investigated in vivo. Isatin is a reversible inhibitor of both MAO-A and MAO-B, with a higher selectivity for MAO-B acs.org. It is believed that by inhibiting MAO-B, isatin can increase dopamine levels in the striatum acs.org. In vitro studies have identified several isatin analogues as potent and selective MAO-B inhibitors nih.govnih.gov. Some of these derivatives have also been shown to cross the blood-brain barrier in vitro, a prerequisite for CNS target engagement nih.gov.

Regarding the GABAergic system, while in vitro studies have identified isatin derivatives as inhibitors of the human GABA transporter GAT3, in vivo evidence of direct receptor or transporter occupancy related to sedative-hypnotic effects is less clear nih.gov. However, the observed potentiation of pentobarbital-induced sleep, a drug that acts on the GABA-A receptor, strongly suggests an interaction with the GABAergic pathway ijpbs.comnih.govresearchgate.net. Furthermore, some isatin-based anticonvulsants have been shown to significantly elevate brain GABA levels in rats following chemically induced convulsions, providing in vivo evidence of engagement with the GABAergic system researchgate.net.

One study demonstrated that the hypnotic effect of a novel isatin-triazole derivative (PILAB 8) in mice was prevented by pre-treatment with a µ-opioid antagonist, CTOP, suggesting that the sedative-hypnotic action of this particular analogue is mediated through the µ-opioid receptor mdpi.com. This highlights that different isatin analogues may engage distinct targets to produce their CNS effects.

Table 3: Potential In Vivo Targets of Isatin and its Analogues This table summarizes potential targets based on in vitro and indirect in vivo evidence.

| Potential Target | In Vivo Evidence | Animal Model | Relevance to Sedative-Hypnotic Activity |

| Monoamine Oxidase B (MAO-B) | Inhibition leads to increased striatal dopamine | Rats | Postulated to contribute to CNS effects |

| GABAergic System (e.g., GABA-A receptors, GAT3) | Elevation of brain GABA levels by some anticonvulsant derivatives | Rats | Potentiation of GABAergic neurotransmission is a known mechanism for sedation |

| µ-Opioid Receptor | Hypnotic effect of a specific analogue blocked by a µ-opioid antagonist | Mice | Direct engagement leading to sedation for certain analogues |

Emerging Applications and Interdisciplinary Research Leveraging Ethyl 2,3 Dioxoindoline 6 Carboxylate

Application as Building Blocks in Complex Molecule Synthesis

The isatin (B1672199) scaffold, the core of ethyl 2,3-dioxoindoline-6-carboxylate, is a valuable building block in organic synthesis due to its ability to act as both an electrophile and a nucleophile. researchgate.net This reactivity allows for extensive chemical modifications at the nitrogen atom, the C2 and C3 carbonyl positions, and the aromatic ring, leading to a diverse array of complex molecules. rsc.orgresearchgate.netijrrjournal.com

The electrophilic character of the carbonyl carbons, particularly at the C3 position, makes them susceptible to nucleophilic attack, which is a cornerstone of many synthetic strategies. evitachem.com This reactivity is harnessed in various reactions, including:

Aldol (B89426) Condensation: The reaction of the isatin core with active methylene (B1212753) compounds to form more complex structures. researchgate.net

Cycloaddition Reactions: The [3+2] cycloaddition reaction between an azomethine ylide generated from isatin and a chalcone (B49325) is a key step in the one-pot synthesis of novel spirooxindoles. mdpi.com

Multicomponent Reactions: Isatins are frequently used in multicomponent reactions to construct complex heterocyclic systems in a single step, offering an efficient route to spiro-fused frameworks. researchgate.net

The synthetic utility of isatin derivatives like this compound is demonstrated by the creation of spiro-fused heterocyclic and carbocyclic frameworks, which are present in several biologically important natural products. researchgate.net The synthesis of spirooxindoles, in particular, is a significant area of research, with methods developed to control stereochemistry and achieve high enantioselectivity. researchgate.netmdpi.com For instance, a three-component reaction involving isatin, octahydroindole-2-carboxylic acid, and various chalcones yields complex spiro compounds in good to excellent yields (60-85%). mdpi.com

Table 1: Examples of Complex Molecules Synthesized from Isatin Scaffolds

| Molecule Class | Synthetic Approach | Significance | Reference(s) |

|---|---|---|---|

| Spirooxindoles | [3+2] Cycloaddition, Multicomponent reactions | Core structure in many bioactive compounds and natural products. | researchgate.netmdpi.com |

| 2-Oxindoles | Aldol condensation, various cyclizations | Biologically viable compounds. | researchgate.net |

| Indirubins | Dimerization of isatin | Potent inhibitors of cyclin-dependent kinases. | researchgate.netnih.gov |

| Tryptanthrin | Ring expansion reactions | Biologically active compounds. | researchgate.net |

| Spiro-cyclopentene-oxindoles | Reaction of isatin-derived phosphorus ylides | Facile and efficient synthesis of complex spiro-heterocycles. | researchgate.net |

Use as Chemical Probes for Biological Target Identification and Validation

Isatin and its derivatives have been instrumental as chemical probes for identifying and validating a wide range of biological targets, which is crucial for drug discovery and understanding disease mechanisms. nih.govdovepress.com The broad spectrum of biological activities exhibited by this class of compounds is linked to their ability to interact with various enzymes and proteins. researchgate.netdovepress.com

Isatin analogues have been successfully used to target and inhibit several key enzymes:

Proteases: Derivatives have shown potent inhibitory activity against SARS coronavirus 3CL protease, parasitic cysteine proteases (cruzain, rhodesain, falcipain-2), and human rhinovirus 3C protease. nih.gov

Kinases: Indirubin, which can be formed from isatin dimerization, and its derivatives are potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov N-alkyl isatin derivatives have also demonstrated strong inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β). scielo.br

Other Enzymes: Isatin derivatives have been investigated as inhibitors of reverse transcriptase, a target for anti-HIV drugs. nih.gov

A significant application of isatin-based compounds as chemical probes involves molecular hybridization to create novel agents for exploring biological targets. For example, a series of N-1,2,3-triazole–isatin hybrids were developed and used to identify histone acetyltransferase P-300 (EP300) and acyl-protein thioesterase 2 (LYPLA2) as putative biological targets involved in epigenetic regulation. nih.gov The study found that these hybrid compounds led to the downregulation of LYPLA2 and EP300 in breast cancer cells, suggesting an effect at the transcriptional level. nih.gov

Table 2: Biological Targets Identified or Validated Using Isatin-Based Probes

| Target Class | Specific Target(s) | Isatin Derivative Type | Reference(s) |

|---|---|---|---|

| Proteases | SARS coronavirus 3CL protease, Cysteine proteases | Substituted isatins | nih.gov |

| Kinases | Cyclin-dependent kinases (CDKs), GSK-3β | Indirubins, N-alkyl isatins | nih.govscielo.br |

| Epigenetic Regulators | Histone acetyltransferase P-300 (EP300), Acyl-protein thioesterase 2 (LYPLA2) | N-1,2,3-triazole–isatin hybrids | nih.gov |

| Viral Enzymes | Reverse transcriptase (HIV) | Aminopyrimidinimino isatins | nih.gov |

Integration into Hybrid Molecules and Conjugates

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create compounds with enhanced activity, improved selectivity, or novel mechanisms of action. nih.govresearchgate.net The isatin scaffold is an ideal component for this approach, and this compound serves as a key starting material for creating such hybrids. nih.govtandfonline.com The versatility of the isatin core allows for its conjugation with a wide variety of other bioactive moieties. researchgate.nettandfonline.com

Numerous isatin-based hybrids have been synthesized and evaluated for various therapeutic purposes. These hybrids often exhibit synergistic effects, where the combined molecule is more potent than the individual components. nih.gov

Examples of isatin hybrids include:

Isatin-Thiazolidinone Hybrids: Designed as anticancer agents, these molecules combine the thiazolidinone core with isatin derivatives to target human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in many cancers. nih.gov

Isatin-Coumarin Hybrids: These conjugates link the isatin and coumarin (B35378) scaffolds, both of which have diverse pharmacological activities, to create new agents with potent antioxidant and anti-inflammatory effects. nih.govtandfonline.com

Isatin-Triazole Hybrids: The 1,2,3-triazole ring is often used as a linker to connect isatin with other molecular fragments. These hybrids have shown significant potential as anticancer agents. nih.govresearchgate.net

Isatin-Quinolone Hybrids: Conjugates of isatin and ciprofloxacin, a quinolone antibiotic, have demonstrated enhanced antibacterial activity compared to the parent drug. nih.gov

The design of these hybrid molecules often aims to target multiple biological pathways simultaneously, a strategy that can be more effective for complex diseases like cancer. tandfonline.comrsc.org

Table 3: Selected Isatin-Based Hybrid Molecules and Their Applications

| Hybrid Type | Conjugated Moiety | Intended Application/Activity | Reference(s) |

|---|---|---|---|

| Isatin-Thiazolidinone | Thiazolidinone | Anticancer (Carbonic Anhydrase Inhibition) | nih.gov |

| Isatin-Coumarin | Coumarin | Antioxidant, Anti-inflammatory, Antimicrobial | nih.govtandfonline.com |

| Isatin-Triazole | 1,2,3-Triazole | Anticancer | nih.govresearchgate.net |

| Isatin-Sulfonamide | Sulfonamide | Anticancer (Carbonic Anhydrase Inhibition) | nih.gov |

| Isatin-Indole | Indole (B1671886) | Anticancer | nih.gov |

| Ciprofloxacin-Isatin | Ciprofloxacin (a quinolone) | Antibacterial | nih.gov |

| Isatin-Pyrazole | Pyrazole | Anticancer, Antimicrobial | nih.govtandfonline.com |

Role in Material Science and Supramolecular Chemistry

The applications of this compound and related isatin derivatives extend beyond biology and medicine into the fields of material science and supramolecular chemistry. researchgate.netevitachem.com The structural features of the isatin core, such as its planarity, conjugated system, and capacity for intermolecular interactions like hydrogen bonding and π-π stacking, make it an attractive building block for creating functional materials.

In material science, isatin derivatives are explored for the development of new materials with tailored electronic or optical properties. evitachem.com A notable application is in the field of photocatalysis. Researchers have successfully immobilized isatin-Schiff base metal complexes (with Ni, Co, and Cu) within the micropores of a metal-organic framework (MOF), specifically NH2-UiO-66. acs.org These hybrid materials act as high-performance catalysts for the photocatalytic reduction of CO2 into carbon-based materials. acs.org The nickel-containing catalyst, in particular, showed a high rate of CO generation and excellent selectivity, demonstrating a viable strategy for designing efficient photocatalysts. acs.org

Isatin derivatives also have applications as dyes and pigments, a property linked to their extended π-conjugated systems. rsc.org In supramolecular chemistry, the ability of the isatin molecule to participate in self-assembly through non-covalent interactions is of significant interest. researchgate.net The anions of isatin derivatives can form aggregates in solution, and their interaction with various metal cations can be controlled to form specific supramolecular structures. researchgate.net

Catalytic Applications or Ligand Design

The isatin scaffold is a versatile platform for the design of polydentate ligands capable of coordinating with various metal ions. nih.gov This has led to the development of novel metal complexes with significant biological activities and catalytic properties. This compound can serve as a precursor for such ligands, where the nitrogen and oxygen atoms of the isatin core can act as coordination sites. nih.govnih.gov

The complexation of isatin-based ligands with transition metals often enhances their therapeutic efficacy. nih.gov A substantial number of metal complexes containing isatin-derived ligands, particularly with manganese(II), cobalt(II), nickel(II), and copper(II), have been described as potent anticancer agents. nih.gov These metallodrugs can exhibit improved biological properties compared to the free ligands, indicating a synergistic effect between the metal ion and the organic scaffold. nih.gov For example, mixed ligand complexes of copper, cobalt, and nickel containing ligands derived from isatin and dibenzoylmethane (B1670423) have been synthesized and shown to possess significant antifungal activity. nih.gov

Beyond medicinal applications, isatin derivatives are used in the development of novel catalytic systems.

Palladium Catalysis: A palladium-catalyzed olefination reaction at the C5 position of the isatin ring has been developed, facilitated by an oxalyl amide ligand, highlighting the utility of this scaffold in C-H functionalization reactions. acs.org

Photocatalysis: As mentioned previously, isatin-Schiff base complexes immobilized in MOFs have been used as highly effective photocatalysts for CO2 reduction. acs.org

The ability to design bi-, tri-, or polydentate ligands from the isatin framework is crucial for achieving more efficient and selective metal-based catalysts and therapeutics. nih.gov

Table 4: Isatin Derivatives in Ligand Design and Catalysis

| Application Area | Metal Ion / Catalyst System | Ligand Type | Function / Reaction | Reference(s) |

|---|---|---|---|---|

| Anticancer Metallodrugs | Mn(II), Co(II), Ni(II), Cu(II) | Isatin-hydrazones, -thiosemicarbazones | Antiproliferative agents | nih.gov |

| Antifungal Agents | Cu(II), Co(II), Ni(II) | Isatin and Dibenzoylmethane mixed ligands | Inhibit fungal growth (e.g., Candida albicans) | nih.gov |

| C-H Functionalization | Palladium (Pd) | Isatin derivatives with an oxalyl amide ligand | Fluorinated olefination | acs.org |

| Photocatalysis | Ni, Co, Cu immobilized in MOF | Isatin-Schiff base | CO2 reduction | acs.org |

Future Perspectives and Challenges in Ethyl 2,3 Dioxoindoline 6 Carboxylate Research

Development of Novel and Efficient Synthetic Methodologies

A primary challenge in the progression of isatin-based drug candidates is the development of synthetic methods that are not only efficient but also regioselective, allowing for precise modifications. Traditional methods like the Sandmeyer and Stolle processes, while foundational, often suffer from harsh conditions and a lack of regiochemical control, particularly with substituted anilines. ijrrjournal.comresearchgate.net

Future research will focus on creating more sophisticated and streamlined synthetic pathways. This includes the advancement of one-pot multicomponent reactions (MCRs), which allow for the construction of complex molecules like cyclopentatriazines from isatins in a single step with high efficiency and simple catalyst separation. chemrevlett.com The development of novel catalysts, such as a recently reported ruthenium-based system for asymmetric allylic alkylation, could enable the synthesis of specific chiral isatin (B1672199) derivatives. acs.org Furthermore, metal-free synthesis, for instance using I2-DMSO as a catalyst for N-substituted isatins, presents a promising avenue for reducing heavy metal contamination in pharmaceutical synthesis. acs.org For Ethyl 2,3-dioxoindoline-6-carboxylate specifically, future methodologies will need to efficiently handle the starting materials required to achieve the 6-carboxylate substitution pattern, a challenge that requires moving beyond the limitations of classical approaches.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of the isatin core at its C2 and C3 carbonyl groups is well-documented, leading to important reactions like oxidation, ring expansion, and condensation. nih.govijrrjournal.comresearchgate.net These transformations are the basis for creating other biologically significant compounds such as 2-oxindoles and tryptanthrin. nih.gov However, the full reactive potential of the isatin scaffold, particularly when influenced by substituents like the 6-carboxylate group, remains largely untapped.

Future explorations will likely delve into novel cycloaddition reactions and photoinduced transformations. A recent study demonstrated a visible-light-induced cascade reaction of isatins with aliphatic carboxylic acids to produce complex 6-hydroxyindoloquinazolinones without the need for a photocatalyst, highlighting an environmentally friendly approach to creating high-value structures. nih.gov The electrophilic nature of the C3 carbon makes the isatin ring susceptible to ring-expansion reactions, a valuable method for accessing larger ring systems that are otherwise difficult to synthesize. nih.gov Understanding how the electron-withdrawing carboxylate group at the C6 position modulates the electron density and reactivity of the entire ring system is a key area for future investigation. This could lead to the discovery of unprecedented chemical transformations and the generation of entirely new families of heterocyclic compounds derived from this compound.

Advanced Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level

Isatin derivatives are known to interact with a multitude of biological targets, including cyclin-dependent kinases (CDKs), methionine aminopeptidases (MetAPs), carbonic anhydrases, and various receptors, underscoring their broad therapeutic potential against cancer, microbial infections, and other diseases. nih.govnih.govmdpi.com For instance, isatin-based compounds have been designed as potent inhibitors of CDK2, a key regulator of the cell cycle, and as selective inhibitors of bacterial MetAPs. nih.govmdpi.comresearchgate.net

The next frontier in this area involves moving beyond identifying targets to elucidating the precise molecular and cellular mechanisms of action. This requires a combination of advanced biochemical assays, structural biology, and in-silico modeling. For a compound like this compound, researchers will need to investigate how it binds to specific targets, such as the ATP-binding domain of kinases, and how the substituent at the C6 position influences this interaction and confers selectivity. nih.gov Mechanistic studies on novel isatin-pyrazole hydrazone conjugates, for example, have revealed compounds that are highly selective for bacterial MetAPs over their human counterparts, providing a pathway for developing safer antibiotics. nih.gov Future work must also explore the downstream effects of target engagement, such as the induction of apoptosis or cell cycle arrest, to build a comprehensive picture of the compound's biological activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of isatin-based drugs. These computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their properties, thereby accelerating the drug discovery pipeline and reducing costs. nih.govacs.org

In the context of this compound, AI and ML can be employed in several ways. Generative models can design new derivatives by modifying the core structure with different functional groups to enhance target affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the therapeutic activity of newly designed compounds before they are synthesized. researchgate.net For example, computational docking and molecular dynamics simulations are already widely used to predict how isatin derivatives bind to the active sites of enzymes like CDK2 and to guide the design of more potent inhibitors. mdpi.comresearchgate.net As these computational methods become more sophisticated, they will enable the in silico screening of vast virtual libraries of isatin derivatives, prioritizing the most promising candidates for synthesis and biological testing and increasing the success rate of hit compounds. acs.org

Sustainable and Green Chemical Approaches for Future Development of Indoline-2,3-dione Derivatives

The principles of green chemistry are becoming increasingly critical in pharmaceutical manufacturing to minimize environmental impact. The future development of this compound and other isatin derivatives will heavily rely on the adoption of sustainable and eco-friendly synthetic practices.

Key areas of focus include the use of environmentally benign solvents like water, the development of reusable catalysts, and the implementation of energy-efficient reaction conditions. chemrevlett.com Microwave-assisted and ultrasound-irradiated syntheses have already been shown to dramatically reduce reaction times and increase yields for certain isatin reactions. ijrrjournal.com The use of biocatalysts, such as crude earthworm extract for asymmetric aldol (B89426) reactions, represents an innovative and green approach to producing chiral isatin derivatives. Moreover, the design of multicomponent reactions not only improves efficiency but also aligns with green chemistry principles by reducing waste and the number of synthetic steps. chemrevlett.com As the field progresses, the goal will be to develop a holistic green synthetic strategy for isatin derivatives, from the choice of starting materials to the final purification steps, ensuring that the next generation of these important therapeutic agents is produced in a sustainable and responsible manner.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2,3-dioxoindoline-6-carboxylate, and how can reaction parameters be optimized?

- Methodology : Synthesis typically involves cyclization of substituted indole precursors. For example, cyclization of 6-chloroindole derivatives with ethyl glyoxylate under reflux in ethanol, using potassium carbonate as a base . Key optimization parameters include:

- Temperature : Elevated temperatures (70–80°C) improve reaction rates but may increase side products.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproducts .

- Catalysts : Acidic conditions (e.g., H₂SO₄) accelerate esterification, while bases like K₂CO₃ facilitate nucleophilic substitutions .

- Data Table :

| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 6-Chloroindole | Ethanol | 70 | 68 | 95% |

| 6-Fluoroindole | DMF | 80 | 72 | 92% |

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolve bond lengths, angles, and hydrogen bonding. Use SHELX programs for refinement (e.g., SHELXL for anisotropic displacement parameters) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl ester at C6, dioxo groups at C2/C3) .

- IR : Validate carbonyl stretches (~1700 cm⁻¹ for ester and diketone groups) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

- Approach :

Data Validation : Cross-check using multiple software (e.g., Olex2 vs. SHELXL) to identify systematic errors .

Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to assess intermolecular interactions influencing geometry .

Thermal Motion Correction : Refine anisotropic displacement parameters (ADPs) to account for dynamic disorder .

- Case Study : In Ethyl 5,6-dihydroxybenzofuran-3-carboxylate, hydrogen bonding (O–H⋯O) caused apparent bond elongation; ADPs clarified static vs. dynamic disorder .

Q. What strategies mitigate low yields in multi-step syntheses of indole-dioxo derivatives?

- Troubleshooting :

- Intermediate Stability : Protect reactive groups (e.g., Boc protection for amines) to prevent decomposition .

- Purification : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (ethyl acetate/hexane) for intermediates .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-oxidation to quinones) and adjust stoichiometry .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic attacks?

- Mechanistic Insights :

- Electron-Withdrawing Groups (EWGs) : The C2/C3 dioxo groups activate the indole ring for nucleophilic substitution at C6.

- Steric Effects : Bulky substituents at C1 (e.g., methyl) hinder access to the reactive site, reducing reaction rates .

- Data Table :

| Substituent | Reaction Rate (k, M⁻¹s⁻¹) | Yield (%) |

|---|---|---|

| -H (Parent) | 0.45 | 75 |

| -Cl | 0.62 | 82 |

| -OCH₃ | 0.28 | 58 |

Methodological Guidelines

Best practices for characterizing hydrogen bonding networks in crystalline derivatives

- Protocol :

Data Collection : Use Cu Kα radiation (λ = 1.54184 Å) for high-resolution datasets .

Hydrogen Placement : Apply riding models in SHELXL, with Uiso values constrained to 1.2× parent atoms .

Validation Tools : Mercury (CCDC) for visualizing interaction motifs (e.g., R₂²(8) rings) .

How to design controlled experiments for analyzing oxidative degradation pathways

- Experimental Design :

- Variables : Vary oxidizing agents (e.g., H₂O₂ vs. KMnO₄) and monitor products via HPLC-MS .

- Control : Include radical scavengers (e.g., BHT) to distinguish radical vs. ionic mechanisms .

Data Contradiction Analysis

Resolving discrepancies between computational and experimental NMR chemical shifts

- Steps :

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16) .

Solvent Corrections : Apply PCM models to account for solvent effects (e.g., DMSO vs. CDCl₃) .

Error Sources : Check for tautomerism or conformational flexibility not modeled computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。